

An In-depth Technical Guide to the Stereochemistry of Δ -2-Ceftazidime

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Compound of Interest

Compound Name: *delta-2-Ceftazidime*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Δ -2-Ceftazidime, an important isomer and degradation product of the third-generation cephalosporin antibiotic, Ceftazidime. Understanding the stereochemical nuances of this molecule is critical for drug development, formulation, and quality control to ensure the safety and efficacy of Ceftazidime-based therapies.

Introduction to Ceftazidime and the Significance of the Δ -2 Isomer

Ceftazidime is a broad-spectrum β -lactam antibiotic widely used against Gram-negative bacteria, particularly *Pseudomonas aeruginosa*. Its antibacterial activity is conferred by the (6R,7R)-7-aminocephalosporanic acid nucleus, which features a β -lactam ring fused to a dihydrothiazine ring. The biologically active form of Ceftazidime possesses a double bond at the Δ -3 position of the cephem nucleus.

However, Ceftazidime can undergo isomerization where the double bond migrates to the Δ -2 position, forming Δ -2-Ceftazidime.^[1] This structural change has a profound impact on the molecule's biological activity. The Δ -2 isomers of cephalosporins, including Δ -2-Ceftazidime, are considered antibacterially inactive.^[1] This isomerization is a significant degradation pathway that can occur during synthesis, formulation, storage, and even in vivo.^[1]

Consequently, Δ -2-Ceftazidime is considered a critical impurity that must be monitored and controlled in pharmaceutical preparations.

Stereochemical Aspects of Ceftazidime

The stereochemistry of Ceftazidime and its related compounds is complex, involving multiple chiral centers and geometric isomerism.

- Δ -2/ Δ -3 Isomerism:** The primary focus of this guide is the positional isomerism of the double bond within the cephem nucleus. The active parent drug is the Δ -3 isomer, while the inactive degradation product is the Δ -2 isomer.
- Epimerization at C-6 and C-7:** The chiral centers at positions 6 and 7 of the β -lactam ring are crucial for its antibacterial activity. Epimerization at these centers, particularly under basic conditions, can lead to the formation of inactive stereoisomers.
- (E)/(Z) Isomerism of the Oximino Group:** The side chain at C-7 of Ceftazidime contains an oximino group, which can exist as (E) and (Z) geometric isomers. The (Z)-isomer is the therapeutically active form and exhibits superior antibacterial activity compared to the (E)-isomer.

Quantitative Data

While it is widely reported that Δ -2-Ceftazidime is antibacterially inactive, specific Minimum Inhibitory Concentration (MIC) data is not readily available in the public domain literature to provide a direct quantitative comparison with the active Δ -3 isomer. The focus of most studies is on the quantification of Δ -2-Ceftazidime as an impurity.

Table 1: Physicochemical Properties of Δ -2-Ceftazidime

Property	Value	Reference
CAS Number	1000980-60-8	[1][2][3]
Molecular Formula	C ₂₂ H ₂₂ N ₆ O ₇ S ₂	[2][3]
Molecular Weight	546.58 g/mol	[3]
Stereochemistry	Epimeric	[3]

Table 2: Spectroscopic Data for Ceftazidime (Z)- and (E)-Isomers

Although specific NMR data for Δ -2-Ceftazidime is not detailed in the available literature, studies on the (E)/(Z) isomers of the oxime side chain provide insight into how NMR can be used to differentiate stereoisomers of Ceftazidime.

Isomer	¹ H NMR Chemical Shift Difference (Aminothiazole Proton)	¹³ C NMR Chemical Shift Difference	Reference
(E)-Isomer vs. (Z)-Isomer	~0.9 ppm (downfield shift for E-isomer)	~15 ppm	

Experimental Protocols

4.1. High-Performance Liquid Chromatography (HPLC) for the Separation of Ceftazidime and Δ -2-Ceftazidime

HPLC is the primary analytical technique for the separation and quantification of Δ -2-Ceftazidime from the active pharmaceutical ingredient and other impurities.

Protocol 1: Gradient HPLC Method

- Column: Alltima C18 (250 mm x 4.6 mm, 5 μ m)[4]
- Mobile Phase A: Phosphate buffer (22.6 g/L aqueous solution of ammonium dihydrogen phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid)[4]
- Mobile Phase B: Acetonitrile[4]
- Elution: Gradient elution[4]
- Flow Rate: 1.3 mL/min[4]
- Column Temperature: 35 °C[4]
- Detection: UV at 255 nm[4]

Protocol 2: Isocratic HPLC Method

- Column: Spherisorb C18 (200 mm x 4.6 mm, 5 μ m)
- Mobile Phase: Acetonitrile and 0.04 M ammonium dihydrogen phosphate (1:9 v/v), adjusted to pH 7.0
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm

4.2. Forced Degradation Studies to Generate Δ -2-Ceftazidime

To develop and validate stability-indicating analytical methods, forced degradation studies are performed by subjecting Ceftazidime to various stress conditions to promote the formation of degradation products, including Δ -2-Ceftazidime.

- Acidic Degradation: Incubate Ceftazidime solution in 1M hydrochloric acid.
- Basic Degradation: Incubate Ceftazidime solution in 1M sodium hydroxide. Base catalysis is particularly effective in promoting the double bond migration to form the Δ -2 isomer.[\[1\]](#)
- Oxidative Degradation: Treat Ceftazidime solution with hydrogen peroxide (e.g., 20% H₂O₂) and heat at 60 °C.[\[5\]](#)
- Thermal Degradation: Expose solid Ceftazidime or a reconstituted solution to elevated temperatures (e.g., 45 °C or 105 °C).[\[6\]](#)
- Photodegradation: Expose Ceftazidime solution or solid to UV (e.g., 254 nm) and visible (e.g., 320 nm) light.[\[6\]](#)

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

NMR spectroscopy is a powerful tool for the structural elucidation of Ceftazidime isomers.

- Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

- **Analysis:** Acquire ^1H and ^{13}C NMR spectra. The chemical shifts of protons and carbons near the site of isomerization will be different. For the Δ -2 isomer, the signals corresponding to the protons and carbons in the dihydrothiazine ring will show significant changes compared to the Δ -3 isomer. For the (E)/(Z) isomers, the chemical shift of the aminothiazole proton is a key indicator, appearing as a singlet at approximately δ 6.70-6.90 ppm for the (Z)-isomer and δ 7.2-7.6 ppm for the (E)-isomer.

4.4. Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to study the stereochemistry of chiral molecules like Ceftazidime.

- **Sample Preparation:** Prepare a solution of the sample in a suitable buffer with low UV absorbance (e.g., 10 mM phosphate buffer).^[7] An accurate concentration of the sample is crucial.^[7]
- **Instrumental Parameters:**
 - **Wavelength Range:** Typically 190-300 nm.
 - **Bandwidth:** 1-2 nm.^{[8][9]}
 - **Pathlength:** 0.1 cm or 1 cm cuvette, depending on the sample concentration.^[10]
- **Analysis:** The CD spectra of different stereoisomers will exhibit distinct Cotton effects, allowing for their differentiation.

Visualizations

Diagram 1: Isomerization of Δ -3-Ceftazidime to Δ -2-Ceftazidime

Caption: Isomerization of active Δ -3-Ceftazidime to its inactive Δ -2 isomer.

Diagram 2: Experimental Workflow for Δ -2-Ceftazidime Analysis

Caption: General experimental workflow for the analysis of Δ -2-Ceftazidime.

Diagram 3: Logical Relationship of Ceftazidime Stereoisomers and Activity

Caption: Correlation of Ceftazidime stereoisomers with their biological activity.

Conclusion

The stereochemistry of Δ -2-Ceftazidime is a critical factor in the stability and efficacy of Ceftazidime drug products. The isomerization of the active Δ -3 isomer to the inactive Δ -2 form represents a significant degradation pathway. A thorough understanding of this and other stereochemical transformations, such as epimerization and (E)/(Z) isomerization, is essential for the development of robust formulations and analytical methods. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively characterize and control the stereochemical purity of Ceftazidime.

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